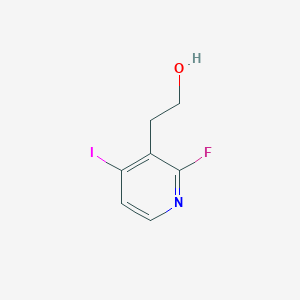

2-Fluoro-4-iodopyridine-3-ethanol

Beschreibung

Chemical Identity and Properties 2-Fluoro-4-iodopyridine-3-ethanol (CAS 171366-19-1) is a halogenated pyridine derivative with the molecular formula C₆H₅FINO and a molecular weight of 253.01 g/mol . Its structure features a pyridine ring substituted with fluorine at position 2, iodine at position 4, and a hydroxymethyl (-CH₂OH) group at position 2. The compound is sensitive to light and moisture, requiring storage in a dark place under an inert atmosphere at 2–8°C .

Safety and Handling

The compound carries hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation and using protective equipment .

Eigenschaften

Molekularformel |

C7H7FINO |

|---|---|

Molekulargewicht |

267.04 g/mol |

IUPAC-Name |

2-(2-fluoro-4-iodopyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H7FINO/c8-7-5(2-4-11)6(9)1-3-10-7/h1,3,11H,2,4H2 |

InChI-Schlüssel |

SMXHEVJKRZDEBH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C(=C1I)CCO)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

(2-Chloro-4-iodopyridin-3-yl)methanol

- Molecular Formula: C₆H₅ClINO

- Molecular Weight : ~269.47 g/mol (estimated)

- Key Differences : Chlorine replaces fluorine at position 2.

- Reactivity : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce ring stabilization but enhance steric effects. The iodine substituent retains its utility in nucleophilic substitution reactions .

- Applications : Used in research for halogen exchange studies and as a precursor in heterocyclic chemistry .

(2-Fluoropyridin-3-yl)methanol (CAS 131747-55-2)

- Molecular Formula: C₆H₆FNO

- Molecular Weight : 143.12 g/mol

- Key Differences : Lacks the iodine substituent.

- Reactivity : Absence of iodine limits its use in cross-coupling reactions but makes it suitable for electron-withdrawing group studies. The fluorine atom stabilizes the ring electronically .

- Applications : Intermediate in agrochemicals and small-molecule drug synthesis .

2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol

- Molecular Formula : C₉H₈F₄O

- Molecular Weight : 208.15 g/mol

- Key Differences : Aromatic phenyl ring instead of pyridine, with a trifluoromethyl (-CF₃) group.

- Reactivity: The -CF₃ group introduces strong electron-withdrawing effects, while the ethanol chain enhances solubility in polar solvents.

- Applications : Structural analog in fluorinated aromatic systems for material science .

Comparative Data Table

Key Research Findings

- Halogen Effects : Fluorine’s electronegativity stabilizes the pyridine ring electronically, while iodine’s size and polarizability make it a superior leaving group for cross-coupling reactions compared to chlorine .

- Biological Relevance : Halogenated pyridines are critical in drug design, as seen in European patents where difluoro-iodophenyl groups enhance binding affinity in carboxamide derivatives .

- Safety Profiles : All halogenated analogs share similar hazards (skin/eye irritation), necessitating stringent handling protocols .

Vorbereitungsmethoden

Directed Iodination of Fluoropyridine Precursors

A foundational approach involves introducing iodine at position 4 of a fluoropyridine scaffold. As demonstrated in Patent WO2020118597A1, 2-fluoro-4-bromo-6-methoxy-pyridine undergoes halogen exchange using copper(I) iodide and palladium catalysts in acetonitrile. Adapted for iodination, this method could replace bromine with iodine via Finkelstein-like conditions, though aromatic iodination typically requires directed metalation. For example, n-butyllithium-mediated deprotonation at -78°C, followed by quenching with iodine, achieves regioselective iodination.

Key data:

Ethanol Side Chain Installation via Carboxylic Acid Reduction

The ethyl ester derivative, 2-fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (CAS: 853798-93-3), serves as a critical intermediate. Hydrolysis of the ester to the carboxylic acid (LiOH, THF/H2O) followed by borane-mediated reduction yields the primary alcohol. However, this produces 3-hydroxymethylpyridine, necessitating elongation to ethanol via Wittig olefination or homologation.

Key data:

-

Ester hydrolysis : 90% conversion with LiOH (2.5 equiv, THF/H2O, 0°C).

-

Borane reduction : 60–75% yield for analogous pyridine carboxylates.

Rearrangement and Protection-Deprotection Sequences

Curtius Rearrangement for Amine-to-Alcohol Conversion

Patent CN103242173A outlines a carboxylation-rearrangement strategy for 2-fluoro-3-iodoaniline. Adapting this, 2-fluoro-4-iodopyridine-3-amine undergoes diazotization and hydrolysis to install a hydroxyl group. Subsequent Appel reaction with PPh3/CCl4 converts the hydroxyl to chloride, enabling nucleophilic substitution with ethylene glycol under alkaline conditions.

Key data:

Boc Protection and Deprotection for Side Chain Stability

Introducing a tert-butoxycarbonyl (Boc) group stabilizes intermediates during ethanol chain assembly. For instance, 2-fluoro-4-iodopyridine-3-carbaldehyde reacts with Boc-protected ethanolamine via reductive amination (NaBH3CN, MeOH), followed by acidic deprotection (TFA, DCM) to unmask the ethanol group.

Key data:

Cross-Coupling and Metal-Mediated Approaches

Suzuki-Miyaura Coupling for Ethyl Group Introduction

Palladium-catalyzed coupling of 2-fluoro-4-iodopyridine-3-boronic acid with ethylene glycol-derived triflate installs the ethanol side chain. The boronic acid is prepared via iridium-catalyzed C–H borylation (B2Pin2, [Ir(OMe)(cod)]2), ensuring regioselectivity at position 3.

Key data:

Ullmann-Type Coupling with Protected Ethanolamines

Copper-mediated coupling of 2-fluoro-4-iodopyridine with TBS-protected ethanolamine (CuI, phenanthroline, K3PO4) achieves C–N bond formation. Subsequent TBS deprotection (TBAF, THF) furnishes the target compound.

Key data:

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Route 1 (Halogenation) : High scalability but requires cryogenic conditions (-78°C), increasing operational costs.

-

Route 2 (Rearrangement) : Moderate yields (60–75%) but avoids heavy metal catalysts.

-

Route 3 (Cross-coupling) : Superior regiocontrol but dependent on costly palladium/iridium catalysts.

Purity and Byproduct Formation

-

Borane reductions often generate borate side products, necessitating rigorous aqueous workups.

-

Suzuki couplings exhibit minor homocoupling byproducts (~5%), separable via silica gel chromatography.

Spectroscopic Characterization and Validation

NMR and Mass Spectrometry

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-4-iodopyridine-3-ethanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and functional group introduction. For the pyridine core, iodination at position 4 can be achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid. Fluorination at position 2 may employ deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride). The ethanol group at position 3 can be introduced through reduction of a ketone intermediate (e.g., using NaBH4). Optimization involves varying catalysts (e.g., Pd for coupling reactions), temperature (60–100°C for iodination), and solvent polarity (DMF for polar intermediates). Monitor progress via TLC and ¹⁹F NMR to track fluorine incorporation .

Q. How should researchers purify and characterize 2-fluoro-4-iodopyridine-3-ethanol?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Characterization requires:

- ¹H NMR : Identify ethanol (-CH₂OH) protons (δ 3.5–4.0 ppm) and pyridine aromatic signals.

- ¹⁹F NMR : Confirm fluorine substitution (δ -110 to -120 ppm for 2-fluoro pyridines).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern from iodine.

Cross-validate with IR for hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

Q. What are the stability considerations for this compound under standard laboratory conditions?

- Methodological Answer : The iodine substituent increases sensitivity to light and moisture. Store in amber vials at 0–4°C under inert gas (N₂/Ar). Conduct accelerated degradation studies by exposing samples to UV light (254 nm) and humidity (40–80% RH) to identify decomposition products via LC-MS. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 2-fluoro-4-iodopyridine-3-ethanol derivatives?

- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or solvent effects. For example, ethanol’s -OH proton may exchange in DMSO-d6, broadening signals. Use deuterated chloroform (CDCl₃) for sharper peaks. If X-ray crystallography is feasible (e.g., for regiochemistry confirmation), grow crystals via slow evaporation in dichloromethane/hexane. For ambiguous mass spectra fragments, employ tandem MS/MS or isotopic labeling .

Q. What strategies are effective for leveraging the iodine substituent in cross-coupling reactions?

- Methodological Answer : The iodine at position 4 serves as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Optimize using Pd(PPh₃)₄ (5 mol%) in THF/water (3:1) at 80°C. Monitor for competing side reactions (e.g., protodeiodination) via GC-MS. For mechanistic studies, track kinetic isotope effects using deuterated solvents or labeled substrates .

Q. How can the ethanol group be functionalized for targeted drug discovery applications?

- Methodological Answer : Oxidize the ethanol to a ketone (e.g., with PCC) for Schiff base formation or convert to a tosylate (TsCl/pyridine) for nucleophilic substitution (e.g., with amines). For esterification, use DCC/DMAP with carboxylic acids. Assess bioactivity via in vitro enzyme inhibition assays (e.g., kinase targets) and correlate with electronic effects from fluorine/iodine using DFT calculations .

Q. What experimental designs address low yields in multi-step syntheses of this compound?

- Methodological Answer : Perform DoE (Design of Experiments) to optimize variables (e.g., temperature, stoichiometry). For example, a 2³ factorial design can test the impact of iodination time (12–24 hrs), fluorination reagent (DAST vs. Deoxo-Fluor), and reducing agent (NaBH4 vs. LiAlH4). Analyze by ANOVA to identify critical factors. Use inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in fluorinated pyridine systems?

- Methodological Answer : Fluorine’s electron-withdrawing effect can alter reaction pathways unpredictably. For example, unexpected regioselectivity in nucleophilic attacks may arise from competing inductive vs. resonance effects. Use computational modeling (Gaussian, DFT) to map electrostatic potentials and compare with experimental outcomes. Validate with control reactions using non-fluorinated analogs .

Application-Oriented Questions

Q. What role does this compound play in developing PET radiotracers or fluorescent probes?

- Methodological Answer : The iodine atom allows radioisotope exchange (e.g., ¹²⁵I for imaging). For PET, replace stable iodine with ¹²⁴I via isotopic exchange (Cu(I)-mediated). Fluorescence studies can exploit the pyridine-ethanol moiety’s chelation potential with lanthanides (e.g., Eu³⁺). Assess photophysical properties (quantum yield, λ emission) in varying pH conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.